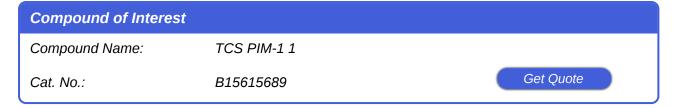


# **Evaluating the Off-Target Profile of TCS PIM-1 1:**A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the off-target profile of the PIM-1 kinase inhibitor, **TCS PIM-1 1**, alongside other notable PIM inhibitors. The information is intended to assist researchers in making informed decisions for their experimental designs.

### Introduction to PIM Kinase and TCS PIM-11

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of three highly homologous serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that play crucial roles in cell cycle progression, survival, and apoptosis.[1][2] Their overexpression is implicated in numerous cancers, making them an attractive target for therapeutic intervention.[1][3] **TCS PIM-1** is a potent, ATP-competitive inhibitor of PIM-1 kinase.[4][5][6][7][8] Understanding its selectivity is critical for interpreting experimental results and anticipating potential off-target effects.

## **Comparative Off-Target Profile**

The selectivity of a kinase inhibitor is paramount for minimizing confounding effects and potential toxicity. While comprehensive public data on the kinome-wide selectivity of **TCS PIM-1 1** is limited, available information points to its high selectivity for PIM-1 over the related PIM-2 kinase and MEK1/2.[4][5][8] This guide compares the available off-target data for **TCS PIM-1 1** with other well-characterized PIM inhibitors.



Table 1: Comparison of Inhibitory Activity (IC50/Ki in nM)

Target	TCS PIM-1 1	SGI-1776	AZD1208	GDC-0339
PIM-1	50[4][5][6]	7[9][10]	0.4 (IC50), 0.1 (K <sub>i</sub> )[11]	0.016 (K <sub>i</sub> )[12]
PIM-2	>20,000[4][5][6]	363[10]	5.0 (IC50), 1.92 (K <sub>i</sub> )[11]	0.13 (K <sub>i</sub> )[12]
PIM-3	N/A	69[10]	1.9 (IC50), 0.4 (K <sub>i</sub> )[11]	0.0055 (K <sub>i</sub> )[12]
FLT3	N/A	44[9][10]	N/A	N/A
MEK1/2	>20,000[4][5][6]	N/A	N/A	N/A
hERG	N/A	Significant Inhibition[2][13]	Low Potential[12]	Low Potential[12]

N/A: Data not publicly available.

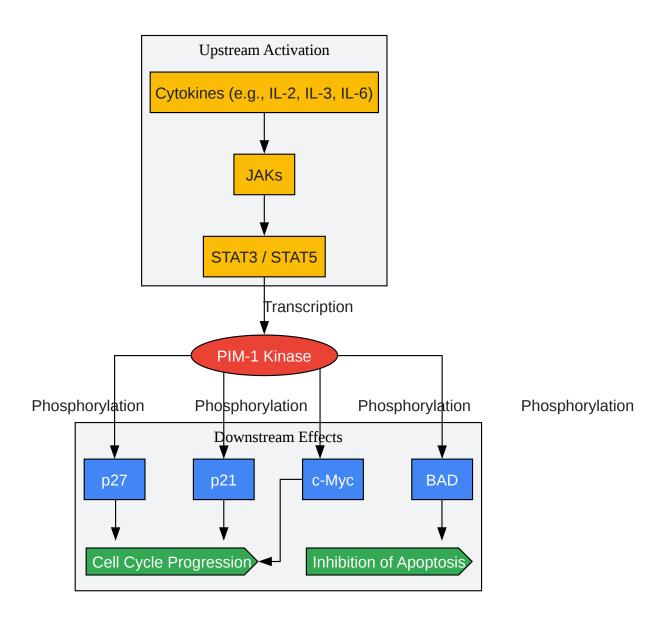
**Summary of Comparator Inhibitors:** 

- SGI-1776: A pan-PIM inhibitor that also potently inhibits Fms-like tyrosine kinase 3 (FLT3).[2]
   [9][10][13][14] Its clinical development was halted due to cardiotoxicity, likely stemming from off-target inhibition of the hERG channel.[2][13][15]
- AZD1208: A potent, orally available pan-PIM kinase inhibitor with a reported excellent selectivity profile.[11][16] However, some studies suggest that at higher concentrations, it may exert effects through off-target inhibition of STAT-3, AMPK, and the mTOR pathway.[17]
- GDC-0339: A potent and orally bioavailable pan-PIM kinase inhibitor.[18][19] Despite good initial selectivity, its development was discontinued due to an unspecified off-target safety signal.[12][20]

# Signaling Pathway and Experimental Workflow



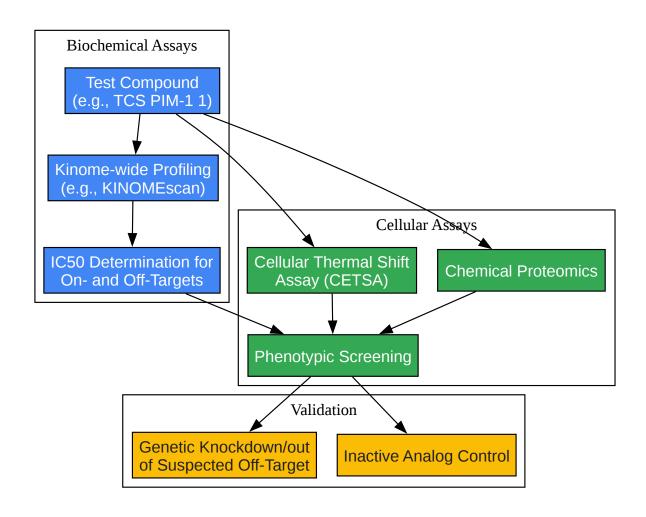
To provide context for the action of these inhibitors and the methods used to characterize them, the following diagrams illustrate the PIM-1 signaling pathway and a general workflow for assessing kinase inhibitor off-target profiles.



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Caption: Simplified PIM-1 signaling pathway.





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- To cite this document: BenchChem. [Evaluating the Off-Target Profile of TCS PIM-1 1: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15615689#evaluating-the-off-target-profile-of-tcs-pim-1-1]

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